4-(Methylsulfonyl)pyridin-2-amine
Overview
Description
4-(Methylsulfonyl)pyridin-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is also known by its IUPAC name, 4-(methylsulfonyl)-2-pyridinamine .
Synthesis Analysis
The synthesis of 4-(Methylsulfonyl)pyridin-2-amine involves a two-step reaction. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .Molecular Structure Analysis
The molecular weight of 4-(Methylsulfonyl)pyridin-2-amine is 172.21 . Its InChI code is 1S/C6H8N2O2S/c1-11(9,10)5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8) .Chemical Reactions Analysis
Whole cells of Burkholderia sp. MAK1 have been confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .Physical And Chemical Properties Analysis
4-(Methylsulfonyl)pyridin-2-amine is a solid at room temperature .Scientific Research Applications
Application 1: Selective COX-2 Inhibitors
- Methods of Application or Experimental Procedures : The designed compounds were synthesized through multistep reactions. Enzyme inhibition assay and formalin test were performed to evaluate the activity of these compounds .
- Results or Outcomes : Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) exhibited the most potency and selectivity against COX-2 (IC50= 0.07 μM, SI= 508.6). The antinociceptive activity assessment via the formalin test showed that nine derivatives (5a, 5d, 5h, 5i, 5k, 5q, 5r, 5s, and 5t) possessed significant activity compared with the control group with a p-value less than 0.05 .
Application 3: Synthesis of Indole Derivatives
- Summary of the Application : This compound is used in the synthesis of indole derivatives, which have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Application 3: Synthesis of Indole Derivatives
- Summary of the Application : This compound is used in the synthesis of indole derivatives, which have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety And Hazards
Future Directions
The regioselective oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This could potentially open up new avenues for the synthesis of bio-relevant functional groups to pyridine .
properties
IUPAC Name |
4-methylsulfonylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXKPDMMYAVGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)pyridin-2-amine | |
CAS RN |
1379357-46-6 | |
Record name | 4-methanesulfonylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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